Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives have been explored for their potential antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their effects against cancer cell lines like K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives demonstrated significant activity, suggesting potential for further investigation as anticancer agents (Mallesha et al., 2012).
Application in PET Imaging
Wang et al. (2018) focused on the synthesis of a derivative of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate for use as a PET imaging agent. This research aimed to create new potential agents for imaging the IRAK4 enzyme in neuroinflammation, highlighting the compound's relevance in diagnostic imaging and neuroscience research (Wang et al., 2018).
Development of Anti-inflammatory and Analgesic Agents
A study by Abu-Hashem et al. (2020) synthesized novel derivatives of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, evaluating their potential as anti-inflammatory and analgesic agents. The findings indicated notable efficacy in inhibiting COX-2, along with analgesic and anti-inflammatory activities, suggesting a role in the development of new therapeutic agents (Abu-Hashem et al., 2020).
Potential as Antimicrobial Agents
Krishnamurthy et al. (2011) explored the synthesis of derivatives of this compound for potential use as antimicrobial agents. The study found that some derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in addressing microbial resistance (Krishnamurthy et al., 2011).
Exploration in Antihypertensive Medication
Bayomi et al. (1999) synthesized triazolopyrimidine derivatives, some containing piperazine moieties, and evaluated them for antihypertensive activity. This research aligns with the ongoing search for new therapeutic options in cardiovascular medicine (Bayomi et al., 1999).
Safety And Hazards
Future Directions
The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHOGNHILBYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726808 | |
Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
CAS RN |
1057682-19-5 | |
Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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